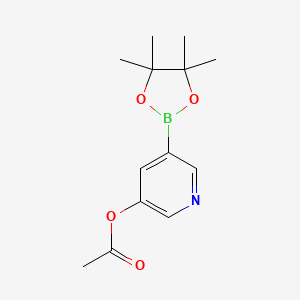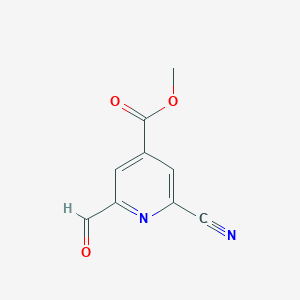
Methyl 2-cyano-6-formylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-6-formylisonicotinate is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a methyl ester group attached to an isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-6-formylisonicotinate typically involves the reaction of isonicotinic acid derivatives with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under solvent-free conditions or with the use of solvents like methanol or ethanol. The reaction temperature and time can vary, but typical conditions include heating at 70°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-cyano-6-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-cyano-6-carboxyisonicotinate.
Reduction: Methyl 2-amino-6-formylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyano-6-formylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-6-formylisonicotinate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The formyl group can undergo nucleophilic addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Methyl 2-cyano-6-formylisonicotinate can be compared with other similar compounds, such as:
Methyl 2-formylisonicotinate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-cyanoisonicotinate: Lacks the formyl group, affecting its reactivity in oxidation and reduction reactions.
Methyl 6-formylisonicotinate: Lacks the cyano group, affecting its reactivity in nucleophilic addition reactions.
The presence of both the cyano and formyl groups in this compound makes it a versatile compound with unique reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
methyl 2-cyano-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)6-2-7(4-10)11-8(3-6)5-12/h2-3,5H,1H3 |
Clé InChI |
JLUCWULSBNWDJB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



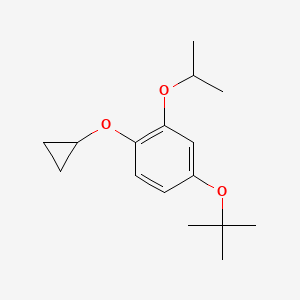
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

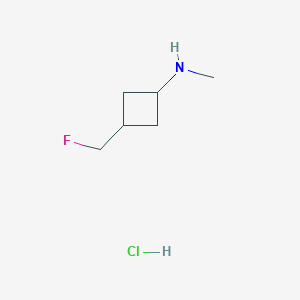

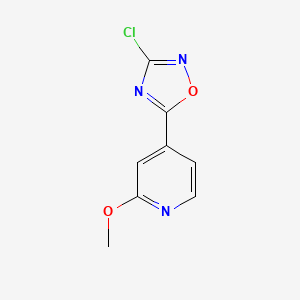

![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)

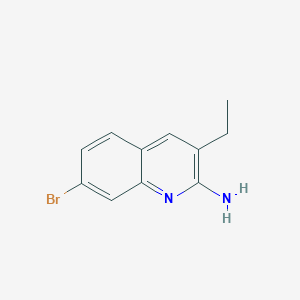

![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
